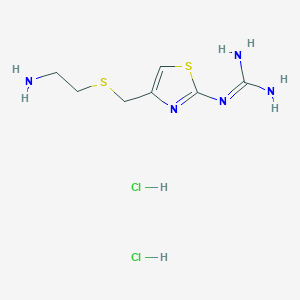
2-(2-Guanidinothiazol-4-ylmethylthio)ethylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[[(2-Aminoethyl)thio]methyl]-2-thiazolyl]-guanidine Dihydrochloride: is a compound of significant interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[(2-Aminoethyl)thio]methyl]-2-thiazolyl]-guanidine Dihydrochloride typically involves the thiomethylation of 4-methylimidazole. This process can be carried out in a single-step reaction where 4-methylimidazole is reacted with cysteamine and formaldehyde or formaldehyde oligomer in the presence of concentrated hydrochloric acid . The reaction is conducted in a closed system at temperatures ranging from 110°C to 170°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors to ensure the reaction conditions are maintained consistently. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial settings to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-[[(2-Aminoethyl)thio]methyl]-2-thiazolyl]-guanidine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-[[(2-Aminoethyl)thio]methyl]-2-thiazolyl]-guanidine Dihydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown promise in the development of antibacterial and antifungal agents. Its ability to interact with biological macromolecules makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions .
Medicine
In medicine, [4-[[(2-Aminoethyl)thio]methyl]-2-thiazolyl]-guanidine Dihydrochloride is being explored for its potential as a therapeutic agent. Its derivatives have been studied for their efficacy in treating various diseases, including infections and inflammatory conditions .
Industry
Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of drugs like cimetidine highlights its importance in the pharmaceutical industry .
Mechanism of Action
The mechanism of action of [4-[[(2-Aminoethyl)thio]methyl]-2-thiazolyl]-guanidine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antibacterial and antifungal properties.
Imidazole Derivatives: Used in pharmaceuticals and agrochemicals.
Indole Derivatives: Possess diverse biological activities, including antiviral and anticancer properties.
Uniqueness
What sets [4-[[(2-Aminoethyl)thio]methyl]-2-thiazolyl]-guanidine Dihydrochloride apart is its unique combination of a thiazole ring with a guanidine moiety. This structure imparts distinct chemical reactivity and biological activity, making it a versatile compound in various scientific applications.
Properties
Molecular Formula |
C7H15Cl2N5S2 |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-[4-(2-aminoethylsulfanylmethyl)-1,3-thiazol-2-yl]guanidine;dihydrochloride |
InChI |
InChI=1S/C7H13N5S2.2ClH/c8-1-2-13-3-5-4-14-7(11-5)12-6(9)10;;/h4H,1-3,8H2,(H4,9,10,11,12);2*1H |
InChI Key |
JXNJORJFKUCUSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















